molecular formula C10H12N2O2S B1277440 3-Cyano-N-isopropylbenzenesulfonamide CAS No. 1003740-72-4

3-Cyano-N-isopropylbenzenesulfonamide

Cat. No. B1277440
CAS RN: 1003740-72-4
M. Wt: 224.28 g/mol
InChI Key: OKKAJYBALWPQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-isopropylbenzenesulfonamide is a compound with the molecular formula C10H12N2O2S . It is a product of the reaction between isocyanate and a sulfonamide functional group.


Synthesis Analysis

3-Cyano-N-isopropylbenzenesulfonamide is synthesized through the reaction between isocyanate and a sulfonamide functional group. Sulfonamides form the basis of several groups of drugs and exhibit a range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of 3-Cyano-N-isopropylbenzenesulfonamide consists of a benzene ring substituted with a cyano group and a sulfonamide group that is further substituted with an isopropyl group .


Chemical Reactions Analysis

A functional-group translocation reaction of cyano (CN) groups in common nitriles allows for the direct positional exchange between a CN group and an unactivated C–H bond . This reaction shows high fidelity for 1,4-CN translocation .


Physical And Chemical Properties Analysis

3-Cyano-N-isopropylbenzenesulfonamide has a molecular weight of 224.28 g/mol . It has a topological polar surface area of 78.3 Ų and a complexity of 336 .

Mechanism of Action

Sulfonamides, such as 3-Cyano-N-isopropylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet for 3-Cyano-N-isopropylbenzenesulfonamide can be found on various chemical databases . It’s important to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

3-cyano-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKAJYBALWPQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428964
Record name 3-cyano-N-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003740-72-4
Record name 3-cyano-N-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.